gamma-Cyhalothrin
Description
Isomeric Relationships and Chirality in Pyrethroid Chemistry
The efficacy and selectivity of pyrethroid insecticides are intricately linked to their chemical structure, particularly their stereochemistry hep.com.cn. Many pyrethroids, including cyhalothrin (B162358), possess chiral centers, leading to the existence of various stereoisomers hep.com.cnufms.br.
Definition of Isomers and Enantiomers Relevant to Cyhalothrin
Isomers are compounds with the same molecular formula but different structural arrangements. In the context of cyhalothrin, stereoisomers are particularly important. Stereoisomers are isomers that have the same connectivity but differ in the spatial arrangement of their atoms. ufms.br
Chirality is a property of a molecule that is non-superimposable on its mirror image, much like a left hand is a non-superimposable mirror image of a right hand. A chiral center is typically a carbon atom bonded to four different groups. ufms.br
Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other. They have identical physical and chemical properties in a non-chiral environment but can exhibit different biological activities due to their interaction with chiral biological molecules like enzymes and receptors. ufms.br Diastereomers are stereoisomers that are not enantiomers; they are not mirror images of each other and can have different physical and chemical properties. ufms.br
Cyhalothrin is a molecule with three chiral centers, which can theoretically lead to 2³ = 8 pairs of enantiomers, totaling 16 stereoisomers regulations.gov. These isomers can also be grouped into diastereomeric pairs based on the cis/trans configuration of the cyclopropane (B1198618) ring and the configuration at the alpha-cyano group hep.com.cnufms.br.
Distinction of gamma-Cyhalothrin (B44037) as a Specific Enantiomer
Cyhalothrin technical grade is comprised of all eight possible enantiomeric pairs regulations.gov. Lambda-cyhalothrin (B1674341) is a mixture of four of these isomers, specifically an equimolar mixture of two enantiomeric pairs regulations.goveurl-pesticides.eu. This compound is a refined form of cyhalothrin, consisting primarily of a single, highly insecticidally active enantiomer fmc.comresearchgate.net. This specific enantiomer is identified as the (S)-alpha-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate herts.ac.ukthegoodscentscompany.comevitachem.com. It is considered the most bioactive isomer within the cyhalothrin family eurl-pesticides.eu.
Historical Development and Refinement of Cyhalothrin Formulations
The development of synthetic pyrethroids began with the aim of creating photostable analogues of natural pyrethrins (B594832) jst.go.jpunibas.ch. Early pyrethroids like permethrin, cypermethrin, and deltamethrin (B41696) were introduced in the 1970s jst.go.jpunibas.ch. The introduction of an alpha-cyano group to the alcohol moiety, as seen in cyhalothrin, further enhanced insecticidal activity and light stability hep.com.cnjst.go.jp.
The initial commercialization of cyhalothrin resulted in a mixture of isomers wikipedia.org. Further research and refinement led to the development of formulations with fewer isomers, focusing on the most active components wikipedia.org. Lambda-cyhalothrin, a mixture of two enantiomeric pairs, was a significant step in this refinement, commercialized in 1985 wikipedia.org. This compound represents a further advancement, being a single, highly potent enantiomer isolated and developed through patented chemical processes in the late 1990s fmc.com. This refinement allows for a potentially lower applied dose of active ingredient to achieve comparable or enhanced insecticidal efficacy fmc.com.
Significance of Stereochemistry in Insecticide Potency and Selectivity
The stereochemistry of pyrethroid insecticides plays a crucial role in their biological activity, including their potency and selectivity towards target pests hep.com.cnufms.br. Different stereoisomers can exhibit vastly different levels of insecticidal activity and toxicity hep.com.cnufms.br.
In the case of cyhalothrin, the insecticidal activity is primarily attributed to the isomers with the (1R) absolute stereochemistry wikipedia.org. This compound, being predominantly the (S)-alpha-cyano (1R,3R) enantiomer, concentrates the insecticidal activity in a single isomer researchgate.netherts.ac.uk. Studies have shown that the insecticidal efficacy of the (1R,3R,αS)-isomer can be significantly higher than its diastereomers . For instance, this compound is reported to exhibit twice the insecticidal potency of lambda-cyhalothrin against certain pests . This highlights the importance of isolating and utilizing the most active stereoisomer to maximize efficacy.
The stereochemical configuration also influences the interaction of pyrethroids with their primary target site, voltage-gated sodium channels in the insect nervous system nih.gov. The specific fit and binding affinity of an isomer to these channels determine its neurotoxic effect nih.gov. Furthermore, the stereochemistry can affect the metabolic fate of the insecticide in both target and non-target organisms, influencing biodegradation rates and potential for accumulation hep.com.cnresearchgate.net.
Overview of Research Trajectories in this compound Studies
Research on this compound continues to explore various aspects related to its efficacy, environmental behavior, and interactions with biological systems. Studies focus on understanding its specific mode of action at the molecular level, particularly its interaction with sodium channels, and how this is influenced by its unique stereochemistry.
Investigations into the environmental fate of this compound include studies on its degradation pathways, such as hydrolysis, biodegradation by microorganisms, and photodegradation evitachem.comscielo.br. Research also examines the potential for enantioselective degradation in different environmental matrices ufms.brresearchgate.net.
Furthermore, research trajectories involve evaluating the efficacy of this compound against various insect pest species, including those that may have developed resistance to other insecticides researchgate.netnih.gov. This includes studies on the impact of formulation types on its performance and environmental persistence fmc.com. Analytical methods for distinguishing and quantifying this compound from other cyhalothrin isomers in environmental and biological samples are also an area of ongoing research, crucial for accurate risk assessment and regulatory compliance eurl-pesticides.eu.
Table 1: Key Properties of this compound
| Property | Value / Description | Source |
| Chemical Formula | C₂₃H₁₉ClF₃NO₃ | iiab.meeurl-pesticides.euherts.ac.uk |
| Molecular Mass | 449.85 g/mol | iiab.meeurl-pesticides.euherts.ac.ukherts.ac.uk |
| Appearance | Colourless solid (pure), Dark brown/green solid (technical grade) | iiab.menih.gov |
| Water Solubility | Low (0.005 mg/L at 20 °C) | iiab.mewikipedia.orgherts.ac.uk |
| Log P (predicted) | 6.1 - 7 | eurl-pesticides.eunih.govuni.lu |
| Isomerism | Single, highly active enantiomer of Cyhalothrin | fmc.comresearchgate.net |
| IUPAC Name | (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate | herts.ac.ukthegoodscentscompany.comevitachem.com |
Note: This is an interactive data table. Specific values or details may be explored further upon interaction.
Table 2: Comparison of Cyhalothrin Isomers
| Compound | Composition | Relative Insecticidal Activity | PubChem CID |
| Cyhalothrin | Mixture of 8 enantiomeric pairs (16 isomers) | Baseline | 5281873 nih.gov |
| Lambda-Cyhalothrin | Equimolar mixture of 2 enantiomeric pairs (4 isomers) | More active than Cyhalothrin | 6440557 nih.gov |
| This compound | Primarily a single active enantiomer | Most active isomer | 6440554 nih.gov |
Note: This is an interactive data table. Specific values or details may be explored further upon interaction.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYGBMAQZUVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023997 | |
| Record name | alpha-Cyhalothrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Solubility in water: none | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
Relative density (water = 1): 1.3 | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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CAS No. |
68085-85-8, 91465-08-6 | |
| Record name | Cyhalothrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68085-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyhalothrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
49.2 °C | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Molecular and Neurophysiological Mechanisms of Action
Modulatory Effects on Voltage-Gated Sodium Channels
Voltage-gated sodium channels are membrane proteins that undergo rapid conformational changes to transition between resting (closed), open, and inactivated states, a process essential for the generation of action potentials. mdpi.comnih.gov Gamma-cyhalothrin (B44037) disrupts this process. wikipedia.orgevitachem.comepa.govresearchgate.net
Alteration of Sodium Channel Gating Kinetics
This compound, like other pyrethroids, modifies the gating kinetics of voltage-gated sodium channels. nih.govmdpi.comcore.ac.uk It binds to these channels and significantly prolongs their open state. wikipedia.orgevitachem.comsci-hub.se This prolonged opening is a key aspect of its mechanism of action, leading to an extended influx of sodium ions into the neuron. sci-hub.se
Impact on Neuronal Depolarization and Repolarization
The persistent influx of sodium ions caused by this compound binding to open sodium channels leads to a prolonged depolarization of the neuronal membrane. sci-hub.setheses.cz Normally, after depolarization, the neuron rapidly repolarizes to its resting membrane potential. wikipedia.org However, the delayed closure of sodium channels induced by this compound impedes this repolarization process. wikipedia.org This results in a sustained negative afterpotential.
Consequence for Axonal Excitability and Nerve Impulse Transmission
The prolonged depolarization and impaired repolarization caused by this compound lead to repetitive firing of neurons. researchgate.netsci-hub.se This overexcitation disrupts the normal transmission of nerve impulses along the axon. wikipedia.orgresearchgate.netsci-hub.setubitak.gov.tr The continuous stimulation and inability of the nerve to return to its resting state result in a cascade of neurological effects, ultimately leading to hyperexcitation, uncoordinated movements, tremors, paralysis, and eventually death in insects. wikipedia.orgresearchgate.net The disruption of sodium channel function is considered a critical factor in the severe neurological effects observed in insects exposed to pyrethroids. researchgate.net
Comparative Analysis of Isomeric Activity on Ion Channels
Cyhalothrin (B162358) is a molecule with three chiral centers, resulting in eight possible isomers. regulations.govherts.ac.uk this compound is a single, highly bioactive isomer (Z-1Rcis-S). evitachem.com Lambda-cyhalothrin (B1674341), another commercially used form, is an equimolar mixture of two effective isomers (Z-1Rcis-S and Z-1Scis-R), with approximately 50% consisting of this compound. evitachem.comregulations.govnih.gov
Studies comparing the activity of this compound and lambda-cyhalothrin indicate that the single active enantiomer (this compound) can cause effects at approximately half the concentration at which the racemate (lambda-cyhalothrin) causes similar effects. researchgate.net This suggests that this compound is more potent on a weight-for-weight basis compared to lambda-cyhalothrin due to its higher proportion of the most insecticidally active isomer. wikipedia.orgevitachem.com While the primary target for both is voltage-gated sodium channels, some research suggests that Type II pyrethroids, including lambda-cyhalothrin, may also affect calcium channels and potentially interact with GABA-mediated inhibition, although the correlation between chloride channel block and the CS syndrome is not consistently strong across all Type II pyrethroids. nih.govnih.govresearchgate.net
Contributions to Type II Pyrethroid Neurotoxicity Syndrome
This compound is classified as a Type II pyrethroid. evitachem.comregulations.govepa.gov Type II pyrethroids, which contain an alpha-cyano group, are associated with a characteristic neurotoxicity syndrome in mammals known as the CS syndrome. regulations.govnih.govresearchgate.net This syndrome includes symptoms such as pawing, burrowing, salivation, hypothermia, and coarse tremors that can progress to choreoathetosis and seizures. regulations.govresearchgate.netfrontiersin.org The neurotoxic effects of Type II pyrethroids are primarily mediated by their potent and prolonged action on voltage-gated sodium channels, leading to persistent nerve excitation. regulations.govepa.govresearchgate.net This sustained electrical activity in the nervous system underlies the observed signs of the Type II pyrethroid neurotoxicity syndrome. regulations.govsci-hub.seresearchgate.net
Environmental Dynamics and Biodegradation Pathways
Environmental Fate and Persistence in Various Compartments
Soil Adsorption, Desorption, and Mobility
Gamma-cyhalothrin (B44037) exhibits strong adsorption to soil particles, which significantly limits its mobility in the environment. regulations.govregulations.govwho.int Studies on lambda-cyhalothrin (B1674341), a closely related compound with similar properties, indicate that adsorption is not strongly dependent on soil organic matter content, pH, or clay content. epa.gov The strong binding to soil suggests a low potential for leaching to groundwater. herts.ac.ukherts.ac.uk
Data on soil degradation indicate that this compound is non-persistent in soil systems under aerobic conditions. herts.ac.uk Typical aerobic soil degradation half-lives (DT₅₀) for this compound are around 26.8 days, with reported ranges in laboratory studies between 16.6 and 33.8 days, and in field studies between 18 and 30 days. herts.ac.uk The DT₉₀ values in field studies range from 58 to 94 days. herts.ac.uk
Table 1: Aerobic Soil Degradation Half-Lives (DT₅₀) of this compound
| Study Type | DT₅₀ (days) | Range (days) |
| Typical (Aerobic) | 26.8 | - |
| Lab Studies | - | 16.6 - 33.8 |
| Field Studies | - | 18 - 30 |
Source: AERU - University of Hertfordshire herts.ac.uk
Aquatic Sediment Partitioning and Bioavailability
This compound readily partitions with suspended matter and sediment in aquatic environments due to its low water solubility and high hydrophobicity. regulations.govregulations.govriptideweb.com This strong adsorption to sediment reduces its concentration in the water column. regulations.govwho.intresearchgate.net
While this compound is highly toxic to aquatic organisms, its strong adsorption to sediment can reduce exposure and potentially lessen the risk to these organisms in field settings compared to laboratory studies where exposure concentrations are constant. regulations.govorst.eduwho.intresearchgate.netresearchgate.net However, there is uncertainty regarding the potential for acute and chronic adverse effects to benthic aquatic invertebrates via sediment exposure. regulations.gov Studies on related pyrethroids indicate that while a large percentage can be bound to suspended solids, a small percentage remains bioavailable (dissolved or bound to dissolved organic matter). researchgate.net
Sediment degradation studies for cyhalothrin (B162358) (which includes this compound) have shown DT₅₀ values ranging from 11 to 53 days depending on the sediment type. mst.dk DT₉₀ values in sediment were reported as >100 days in some cases, indicating moderate persistence in this compartment. mst.dk this compound has a relatively high potential for bioconcentration in fish, with an estimated average bioconcentration factor (BCF) of 4982 based on studies with lambda-cyhalothrin. mst.dkregulations.gov However, depuration in fish occurs at moderately slow rates. regulations.gov
Table 2: Sediment Degradation Half-Lives (DT₅₀) of Cyhalothrin
| Sediment Type (% Organic Carbon) | DT₅₀ (days) | DT₉₀ (days) |
| 0.6 | 11 | >100 |
| 2.7 | 17 | >100 |
| 7.4 | 53 | 86 |
Source: Miljøstyrelsen mst.dk
Atmospheric Volatilization and Transport Potential
Volatilization from moist or dry surfaces is not expected to be a significant transport process for this compound due to its relatively low vapor pressure and Henry's Law constant. regulations.govregulations.govorst.edu Its strong binding to soils and partitioning with suspended matter and sediment further reduce potential volatilization. regulations.govregulations.gov
Based on its binding capacity and low volatility, the potential for atmospheric transport of this compound is considered relatively low compared to other routes like spray drift and runoff. regulations.gov However, pesticides can become airborne through spray drift, volatilization, and wind erosion of particles, and atmospheric transport can lead to deposition in unintended areas. oup.comdiva-portal.org While lambda-cyhalothrin has been detected in air samples, this compound itself was detected infrequently in one study. oup.combiorxiv.org
Abiotic Degradation Processes in Environmental Matrices
This compound undergoes abiotic degradation in the environment, primarily through photolysis and hydrolysis. evitachem.comregulations.govregulations.gov
Photolytic Transformation Pathways and Products
This compound is more stable to light than some earlier generation pyrethroids, but it can still undergo photolysis in water and on soil surfaces when exposed to sunlight. evitachem.comregulations.govorst.edu Photolytic half-lives in water have been reported to be several weeks, with one study on this compound indicating a half-life of 13 environmental days. regulations.gov On soil, very little degradation was observed in one study on lambda-cyhalothrin after 35 days, suggesting relative stability to photolysis on soil. regulations.gov this compound is expected to show similar photolytic behavior on soils. regulations.gov
Photodegradation pathways proposed for lambda-cyhalothrin, which are likely relevant to this compound, include decarboxylation, reductive dehalogenation, and cleavage of ester or other bonds. researchgate.net While specific photoproducts of this compound were not extensively detailed in the search results, studies on lambda-cyhalothrin have identified various photoproducts. researchgate.netscielo.br
Chemical Hydrolysis and Oxidation Mechanisms
This compound is stable to relatively stable in acidic and neutral water but undergoes rapid hydrolysis under alkaline conditions. regulations.govregulations.govorst.eduwho.int The hydrolysis half-life for lambda-cyhalothrin at pH 9 is approximately 13 days, and around 7 days in another study. regulations.govorst.edu No hydrolysis was observed at pH 5 and 7 in one study. orst.edu
Hydrolysis is a major degradation process for synthetic pyrethroids, including this compound, leading to the cleavage of the ester linkage. who.int This cleavage yields two main degradation products: 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropanecarboxylic acid and 3-phenoxybenzoic acid, which can be further degraded. who.int
Oxidation is another significant degradation process for pyrethroids. who.int Metabolism in mammals primarily occurs through ester hydrolysis, oxidation, and conjugation. regulations.govorst.eduwho.int While these processes are discussed in the context of mammalian metabolism, similar oxidative mechanisms can occur in the environment, contributing to the degradation of this compound. Chemical oxidation processes in water have been shown to cleave the carboxyl group and the ester bond of lambda-cyhalothrin, leading to various derivative products, including 3-phenoxybenzaldehyde. scielo.br
Biotic Degradation Mechanisms and Microbial Metabolism
Microorganisms play a significant role in the degradation of pyrethroid insecticides, including this compound, in the environment nih.govfrontiersin.orgasm.org. This microbial degradation can convert highly toxic substances into less or non-toxic products nih.gov. The rate of microbial metabolism is influenced by several biotic and abiotic factors, such as temperature, water and nutrient availability, the presence of other microorganisms, and soil physical properties nih.gov.
Identification of Soil Microbial Communities Involved in Degradation
Various bacterial and fungal strains have been identified as capable of degrading pyrethroids frontiersin.orgresearchgate.net. These include genera such as Bacillus, Raoultella, Pseudomonas, Brevibacterium, Acinetobacter, Aspergillus, Candida, and Trichoderma researchgate.net. Studies have isolated pyrethroid-degrading microorganisms from contaminated soils using techniques like enrichment cultures nih.govfrontiersin.org. For example, Bacillus subtilis strains isolated from heavily polluted soil demonstrated high potential for lambda-cyhalothrin (a related cyhalothrin isomer) biodegradation nih.gov. Research on cave fungi from Brazil identified Aspergillus ustus, Talaromyces brunneus, and Aspergillus sp. as strains capable of biodegrading this compound scielo.brscielo.brresearchgate.net. Aspergillus ustus CBMAI 1894, in particular, showed high efficiency in this compound biodegradation in laboratory experiments scielo.brscielo.br.
Characterization of Enzymatic Systems (e.g., Esterases, Hydrolases)
The initial and often rate-limiting step in the microbial degradation of pyrethroids is the hydrolysis of the ester bond researchgate.netscielo.brfrontiersin.orgresearchgate.netresearchgate.net. This reaction is primarily catalyzed by enzymes belonging to the esterase and hydrolase families, particularly carboxylesterases asm.orgresearchgate.netscielo.brfrontiersin.orgresearchgate.netresearchgate.net. These enzymes are widespread and found in bacteria, fungi, insects, and mammalian tissues researchgate.netfrontiersin.orgresearchgate.net.
Research has focused on identifying and characterizing these enzymes. Different genes encoding pyrethroid hydrolase/esterase enzymes have been reported in bacterial strains frontiersin.org. For instance, a novel esterase gene, pytH, encoding a pyrethroid-hydrolyzing carboxylesterase, was cloned from Sphingobium sp. strain JZ-1 asm.org. This enzyme was able to hydrolyze a wide range of pyrethroid pesticides asm.org. Another study characterized a novel SGNH esterase, Est882, which demonstrated effective hydrolysis of various pyrethroids, including cyhalothrin nih.gov. The activity of these enzymes can be influenced by factors like pH and temperature asm.orgfrontiersin.orgnih.gov. For example, Est882 showed high hydrolysis rates at pH 9.0 nih.gov, while a carboxylesterase from Sphingobium sp. strain JZ-1 had an optimal pH of approximately 7.5 and was stable within a pH range of 5.5 to 9.0 asm.org.
Data on the hydrolysis rates of various pyrethroids by the esterase Est882 are presented below:
| Pyrethroid | Hydrolysis Rate (%) (Free Est882) | Hydrolysis Rate (%) (Immobilized Est882) |
| Fenpropathrin | 86.2 | 78.4 |
| Cyhalothrin | 90.3 | 83.0 |
| Cypermethrin | 84.9 | 76.2 |
| (Another) Cypermethrin | 87.6 | 81.6 |
| Fenvalerate | 88.3 | 79.1 |
Note: Data based on 30 minutes reaction at pH 9.0 and 37°C nih.gov.
Degradation Pathways in Aquatic Microbial Systems
This compound is highly toxic to aquatic organisms herts.ac.uknih.gov. While abiotic factors like photolysis can contribute to pesticide degradation in water, microbial activity also plays a role mdpi.com. Similar to soil systems, the biodegradation of pyrethroids in aquatic environments often begins with the enzymatic hydrolysis of the ester bond by microorganisms researchgate.netfrontiersin.org. Studies have investigated the degradation of cyhalothrin and other pyrethroids by microorganisms in aquatic settings nih.govfrontiersin.org. Although specific detailed pathways for this compound in aquatic microbial systems were not extensively detailed in the search results, the general principle of ester bond cleavage by microbial enzymes is expected to apply. The persistence of this compound in aqueous systems is generally considered low herts.ac.uk.
Formation and Fate of Major Environmental Metabolites and Transformation Products
The primary step in the biodegradation of this compound, involving the cleavage of the ester bond, leads to the formation of major metabolites scielo.brregulations.govwho.int. This ester cleavage typically results in the formation of two main degradation products: the cyclopropanecarboxylic acid moiety and the phenoxybenzoic acid moiety scielo.brregulations.govwho.int.
For cyhalothrin (which includes this compound as an isomer), the main degradation products identified are 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropanecarboxylic acid and 3-phenoxybenzoic acid who.int. The proposed biodegradation pathway for this compound by cave fungi, for instance, suggests the initial break of the ester bond by carboxylesterases, subsequently leading to products including 3-phenoxybenzoic acid scielo.br.
These initial degradation products can undergo further biotransformation, such as hydroxylation reactions scielo.br. While the parent this compound molecule is considered to be the most insecticidally active isomer herts.ac.uk, the resulting molecules from ester cleavage are generally believed to be less toxic as they may lose the neurotoxic mode of action regulations.gov.
The fate of these metabolites in the environment depends on various factors, including further microbial activity and environmental conditions. Some metabolites, like 3-phenoxybenzoic acid, are common metabolic markers for pyrethroid degradation and can be further biotransformed scielo.brfrontiersin.org. While many degradates have been observed in laboratory studies, the majority result from the rupture of the ester bond of the parent molecule regulations.gov. The potential environmental concern regarding transformation products can vary, with some compounds potentially posing a risk regulations.gov.
Ecotoxicological Impact on Non Target Organisms and Ecosystems
Aquatic Organism Ecotoxicity
Gamma-cyhalothrin (B44037) is classified as very highly toxic to fish and aquatic invertebrates. regulations.govregulations.gov Its presence in aquatic systems can lead to lethal and sublethal effects, altering community structure and ecosystem function. epa.gov
Invertebrate Sensitivity and Community-Level Responses
Aquatic invertebrates, especially macroinvertebrate crustaceans and insects, are among the most sensitive organisms to this compound. researchgate.net
Acute and Chronic Effects on Freshwater Invertebrates
Studies have demonstrated both acute and chronic toxicity of this compound to freshwater invertebrates. Acute toxicity tests have shown very low EC50 (half maximal effective concentration) and LC50 (lethal concentration 50%) values for sensitive species. For instance, Chaoborus obscuripes was identified as a highly sensitive species in laboratory tests, with a 96-h EC50 of 3.8 ng/L. researchgate.netnih.govwur.nl Another sensitive freshwater amphipod, Hyalella azteca, had an LC50 value of 0.002094 µg/L. escholarship.org
Chronic exposure can lead to sublethal effects even at concentrations below acute toxicity levels. While specific chronic data for freshwater invertebrates exposed to this compound were noted as uncertain or not submitted in some regulatory contexts, related pyrethroids like lambda-cyhalothrin (B1674341) have shown chronic toxicity to aquatic invertebrates at very low concentrations (e.g., 0.01 µg/L for neonicotinoids, a different class but illustrating the potential for chronic effects at low doses). regulations.govbeyondpesticides.org Sublethal effects observed in invertebrates exposed to related pyrethroids include increased drift, reduced growth, and altered triglyceride levels. researchgate.net
Here is a table summarizing some acute toxicity data for freshwater invertebrates:
| Taxa | Endpoint | Concentration (µg/L) | Duration | Source |
| Chaoborus obscuripes | 96 h EC50 | 0.0038 | 96 hours | researchgate.netnih.govwur.nl |
| Hyalella azteca | LC50 | 0.002094 | Not specified | escholarship.org |
Acute and Chronic Effects on Marine Invertebrates
This compound is also highly toxic to marine invertebrates. herts.ac.ukregulations.govregulations.gov Comparative studies with lambda-cyhalothrin, which contains this compound as an active enantiomer, have indicated high toxicity to marine invertebrates. researchgate.netresearchgate.net While specific detailed data solely for this compound on marine invertebrates were less prevalent in the search results compared to freshwater species, regulatory documents highlight concerns for acute and chronic adverse aquatic effects to estuarine/marine organisms. regulations.govregulations.gov
Species Sensitivity Distributions and Community Structure Alterations
Species Sensitivity Distribution (SSD) analysis for this compound based on acute toxicity data for freshwater invertebrates has yielded a median HC5 (Hazardous Concentration for 5% of species) value of 2.12 ng/L. researchgate.netnih.gov Another review comparing this compound and lambda-cyhalothrin reported a median HC5 value of 0.47 ng/L for invertebrates exposed to this compound. researchgate.netnih.gov These low HC5 values indicate that a very small concentration can potentially harm a significant portion of aquatic invertebrate species.
Ichthyotoxicity and Sublethal Effects on Fish Development and Physiology
This compound is very highly toxic to fish. regulations.govregulations.gov Acute toxicity (LC50) values for fish exposed to cyhalothrin (B162358) and lambda-cyhalothrin (which includes this compound) have been reported in the range of 0.2 to 1.3 µg/L under laboratory conditions. who.int A review comparing this compound and lambda-cyhalothrin reported a median HC5 value of 23.7 ng/L for fish exposed to this compound. researchgate.netnih.gov
Beyond acute mortality, this compound can induce significant sublethal effects on fish development and physiology. Studies on common carp (B13450389) (Cyprinus carpio) exposed to a product containing this compound showed significantly lower growth and retarded ontogenetic development at concentrations as low as 5 µg/L of the product (equivalent to 0.3 µg/L this compound). nih.gov Histological examination of the livers of exposed larvae revealed dystrophic changes. nih.gov Exposure can also disrupt the nervous system of fish. herts.ac.uknih.gov Related pyrethroids like lambda-cyhalothrin have been shown to cause oxidative stress, affect antioxidant defense systems, and modulate regulatory protein expression in the fish brain at sublethal doses. en.dp.ua Pesticide concentrations below LC50 levels can disrupt physiological, behavioral, and hematological parameters in fish. nih.gov
Here is a table illustrating sublethal effects on common carp:
| Concentration (µg/L this compound) | Effect Observed | Source |
| 0.3 | Significantly lower growth, retarded development, dystrophic liver changes | nih.gov |
Influence of Environmental Factors (e.g., Dissolved Organic Carbon, Suspended Solids) on Aquatic Toxicity
Environmental factors such as dissolved organic carbon (DOC) and suspended solids can significantly influence the bioavailability and toxicity of pyrethroids like this compound in aquatic environments. Pyrethroids are hydrophobic and have a high affinity for organic matter and suspended particles. rivm.nl They tend to adsorb strongly to soil and sediments. who.intresearchgate.net
Terrestrial Organism Ecotoxicity
This compound is considered highly toxic to terrestrial invertebrates, including bees and other wildlife osu.eduregulations.govherts.ac.uk. The potential risk to pollinators and other beneficial insects from its use appears to be high regulations.gov.
Pollinator (e.g., Honey Bee) Acute and Chronic Exposure Effects
This compound is highly toxic to honey bees osu.eduherts.ac.ukmdpi.com. The toxicity to bees can be immediate or short-term following a single exposure event (acute toxicity), or it can manifest over a longer period from lower-level exposures (chronic toxicity) osu.edu.
Studies have evaluated the acute contact and oral toxicity of this compound to honey bees. The lethal dose 50% (LD50) is a common metric used to express the acute toxicity, representing the dose at which 50% of the test population dies.
According to one source, the acute contact LD50 for this compound in honey bees is 0.0061 µ g/bee , classifying it as highly toxic mda.state.mn.us. Another source reports an LD50 of 0.005 µ g/bee for contact toxicity, also placing it among the most toxic conventional active substances to honey bees mdpi.comsemanticscholar.org.
While specific acute oral toxicity data (LD50) for adult honey bees exposed to this compound were not as readily available as contact toxicity data in the search results, related studies on lambda-cyhalothrin (of which this compound is a component) indicate oral toxicity is also a concern mdpi.comnih.gov. Honey bees can be exposed orally by consuming contaminated nectar and pollen osu.edumdpi.comcvshealth.com.
Data on the acute toxicity of this compound to honey bees highlights its potency:
| Exposure Route | Endpoint | Value (µ g/bee ) | Toxicity Rating | Source |
| Contact | Acute LD50 | 0.0061 | Highly Toxic | mda.state.mn.us |
| Contact | Acute LD50 | 0.005 | Highly Toxic | mdpi.comsemanticscholar.org |
Studies on bee larvae exposed to lambda-cyhalothrin, which contains this compound, have shown both acute and chronic toxicity via oral exposure mdpi.comnih.gov. For lambda-cyhalothrin, the acute oral LD50 for honey bee larvae was reported as 0.058 µg a.i./larva, and the chronic oral LD50 was 0.040 µg a.i./larva nih.gov. While these values are for lambda-cyhalothrin, they indicate the potential for oral toxicity of this compound to developing bees.
Beyond direct mortality, exposure to sublethal doses of pesticides like pyrethroids can have significant impacts on honey bee behavior and colony health mdpi.comunl.edunih.gov. These effects may be subtle and develop gradually over time osu.edu.
Sublethal exposure to pyrethroids has been associated with reduced foraging or hive activity, disorientation, and homing failure unl.edu. Impaired learning function has also been observed unl.edu. These behavioral changes can lead to impaired foraging efficiency, reduced food collection for the hive, and ultimately affect colony dynamics and survival mdpi.comnih.gov.
Research involving bumblebee colonies exposed to this compound at field-relevant doses demonstrated a higher rate of worker bee mortality compared to control colonies mongabay.com. Colonies exposed to this compound experienced a worker mortality rate leveling off at 51% mongabay.com. Furthermore, exposure to a combination of this compound and other pesticides, such as the neonicotinoid imidacloprid, resulted in even higher worker mortality and led to colony collapse in some cases mongabay.com. This highlights the potential for synergistic effects when bees are exposed to multiple pesticides simultaneously, a common scenario in agricultural landscapes mongabay.com.
Chronic exposure to pesticides, even at low levels, can affect bees' growth, susceptibility to disease, memory, and colony longevity and reproduction osu.edu. If contaminated pollen or nectar is brought back to the hive, it can delay the development of bee larvae or have other negative impacts on hive health, contributing to chronic toxicity cvshealth.com.
Contact Toxicity and Oral Toxicity Studies
Impacts on Beneficial Arthropod Communities
This compound, being a broad-spectrum insecticide, can impact a wide range of non-target arthropods, including those that provide beneficial services like pest control grdc.com.au. The diversity of impacts on natural enemies can be considerable grdc.com.au.
Predatory and parasitoid arthropods play a crucial role in biological pest control in agricultural ecosystems grdc.com.aunih.govresearchgate.net. However, these beneficial organisms are often susceptible to insecticides nih.gov.
Laboratory studies have shown that this compound can be toxic to predatory mites herts.ac.uk. One study indicated that this compound was classified as 'moderately harmful' to the predatory mite O. lapidaria based on mortality rates biorxiv.org. Other studies on predatory mites, such as Amblyseius swirskii, A. andersoni, and Phytoseiulus persimilis, found that lambda-cyhalothrin (which contains this compound) was highly toxic plantprotection.plplantprotection.pl.
The toxicity of synthetic pyrethroids, including this compound, can vary considerably among different species of parasitoid wasps that are important for the biological control of crop aphids biorxiv.orgoup.com.
Data on the toxicity of this compound to beneficial insects, including predatory mites and parasitic wasps, are available from regulatory evaluations. For predatory mites, the Mortality LR50 (Lethal Rate 50%) for this compound was reported as 0.0006 g/ha herts.ac.uk. For parasitic wasps (Aphidius rhopalosiphi Adult), the Mortality LR50 was 0.23 g/ha herts.ac.uk.
These findings suggest that while some beneficial species may exhibit unexpected tolerances to broad-spectrum pyrethroids like this compound, others, particularly predatory mites and certain parasitoid wasps, can be highly susceptible grdc.com.aubiorxiv.orgoup.com.
Field studies are essential to understand the impact of pesticides on beneficial arthropod populations under realistic conditions, including factors like exposure routes, environmental degradation, and the complexity of ecological interactions.
While specific detailed field studies focusing solely on the population dynamics and recovery of beneficial arthropods after this compound application were not extensively detailed in the provided search results, general information regarding the impact of lambda-cyhalothrin (which contains this compound) on beneficial arthropod communities in field trials is available.
Field trials involving lambda-cyhalothrin in European arable crops showed that while some beneficial species were unaffected, populations of others were significantly reduced, taking approximately 3-5 weeks to recover europa.eu. The recovery rate of natural enemy populations after insecticide application can be slower than that of pest populations, potentially leading to secondary pest outbreaks nih.gov.
Predatory and Parasitoid Arthropods
Effects on Soil Fauna (e.g., Earthworms) and Microorganisms
This compound is considered moderately toxic to earthworms. herts.ac.uk Studies indicate that a high percentage of conventional pesticide active substances (AS), including pyrethroids like this compound, are moderately or highly acutely toxic to earthworms. For instance, one review found that 91% of conventional AS were moderately to acutely toxic to earthworms based on acute LC50 values. researchgate.net, semanticscholar.org In terms of chronic toxicity, 58.7% of conventional AS were moderately chronically toxic to earthworms. semanticscholar.org
Research on lambda-cyhalothrin, the racemic mixture containing this compound, provides further insight into the effects on earthworms. Studies evaluating the effects of lambda-cyhalothrin on the earthworm Eisenia fetida under experimental conditions simulating tropical and temperate regions showed varying effect values depending on the soil type and temperature. Acute LC50 values ranged from 68.5 to 229 mg a.i./kg dry weight in tropical conditions and 99.8 to 140 mg a.i./kg dry weight in temperate conditions. nih.gov Chronic EC50 values ranged from 54.2 to 60.2 mg a.i./kg dry weight in tropical conditions and 37.4 to 44.5 mg a.i./kg dry weight in temperate conditions. nih.gov
The interaction between soil fauna, such as earthworms, and microorganisms is crucial for soil biological functioning. frontiersin.org While some studies on lambda-cyhalothrin have shown a mild positive correlation with bacterial populations in certain soil conditions, others indicate that pesticides, including lambda-cyhalothrin, can significantly reduce microbial counts, particularly at higher application rates. researchgate.net, ekb.eg The impact on soil microbial activity can be influenced by factors such as soil pH and moisture content. ekb.eg
Interactive Table 1: Toxicity of Pesticide Active Substances to Earthworms
| Toxicity Level (Acute) | Percentage of Conventional AS | Percentage of Organic AS |
| Moderately or Highly Toxic | 91% researchgate.net, semanticscholar.org | 36% researchgate.net, semanticscholar.org |
Interactive Table 2: Chronic Toxicity of Pesticide Active Substances to Earthworms
| Toxicity Level (Chronic) | Percentage of Conventional AS | Percentage of Organic AS |
| Moderately Chronically Toxic | 58.7% semanticscholar.org | 7.3% semanticscholar.org |
Avian Toxicity and Potential for Secondary Exposure
This compound is considered moderately toxic to birds. herts.ac.uk Lambda-cyhalothrin, which contains this compound, is generally considered low in toxicity to birds. orst.edu Acute toxicity data for birds suggest they are very tolerant to acute exposures, with estimated hazard quotients (HQs) well below levels of concern. usda.gov For instance, the highest upper bound acute HQ for birds was reported as 0.07, which is significantly lower than the level of concern. usda.gov
However, the potential for secondary exposure in birds exists, particularly for carnivorous and insectivorous species that may consume contaminated insects or carcasses. wildlifehealthaustralia.com.au, regulations.gov While direct toxicity from this compound to birds may be low, indirect effects can occur through the reduction of their insect food sources due to the insecticide's efficacy against target pests. mn.gov Studies on lambda-cyhalothrin have shown that insect abundance and diversity can decrease in fields exposed to this insecticide. mn.gov
Interactive Table 3: Avian Toxicity of Pesticide Active Substances
| Toxicity Level (Acute) | Percentage of Conventional AS | Percentage of Organic AS |
| Moderate or High Acute Toxicity | 64.2% semanticscholar.org, mdpi.com | 13.6% semanticscholar.org, mdpi.com |
Interactive Table 4: Chronic Avian Toxicity of Pesticide Active Substances
| Toxicity Level (Chronic) | Percentage of Conventional AS | Percentage of Organic AS |
| Moderate Chronic Toxicity | 48.0% semanticscholar.org, mdpi.com | 1.8% semanticscholar.org, mdpi.com |
| Highly Chronically Toxic | 9.1% semanticscholar.org, mdpi.com | 0% semanticscholar.org, mdpi.com |
Cross-Taxa Comparative Ecotoxicology and Sensitivity Analysis
This compound is highly toxic to honeybees and many aquatic organisms, including fish and aquatic invertebrates. herts.ac.uk, regulations.gov, regulations.gov It is considered very highly toxic to fish, aquatic invertebrates, and terrestrial invertebrates. regulations.gov, regulations.gov
Comparative studies between this compound (GCH) and lambda-cyhalothrin (LCH) in aquatic organisms indicate that the single active enantiomer (GCH) causes effects at approximately half the concentration at which the racemate (LCH) causes similar effects. nih.gov, researchgate.net Species sensitivity distribution curves for GCH showed median HC5 values of 0.47 ng/L for invertebrates and 23.7 ng/L for fish. nih.gov, researchgate.net For LCH, the median HC5 values were 1.05 ng/L for invertebrates and 40.9 ng/L for fish. nih.gov, researchgate.net Model ecosystem tests further supported this, with a community-level no observed effect concentration (NOECcommunity) for GCH at 5 ng/L, compared to 10 ng/L for LCH. nih.gov, researchgate.net
The toxicity of pyrethroids, including this compound, is mediated by their action as fast-acting axonic excitotoxins that disrupt the normal functioning of the nervous system by preventing the closure of voltage-gated sodium channels. wikipedia.org
Sensitivity to pyrethroids can vary significantly across different taxa and even within the same taxonomic group. For example, studies on the sensitivity of spiders to lambda-cyhalothrin revealed a 30-fold variation among tested populations, with strong differences observed between families and genera. nih.gov Spiders from boreal and polar climates were found to be more sensitive than those from warmer areas. nih.gov
While data on the toxicity of pyrethroid insecticides to oligochaetes and molluscs are less available compared to aquatic insects and crustaceans, existing data suggest that oligochaetes and molluscs are very insensitive to these compounds compared to certain groups of aquatic insects and crustaceans. researchgate.net
Interactive Table 5: Comparative Aquatic Toxicity (Median HC5)
| Organism Group | This compound (ng/L) | Lambda-Cyhalothrin (ng/L) |
| Invertebrates | 0.47 nih.gov, researchgate.net | 1.05 nih.gov, researchgate.net |
| Fish | 23.7 nih.gov, researchgate.net | 40.9 nih.gov, researchgate.net |
Interactive Table 6: Comparative Aquatic Toxicity (Community-Level NOEC)
| Compound | NOECcommunity (ng/L) |
| This compound | 5 nih.gov, researchgate.net |
| Lambda-Cyhalothrin | 10 nih.gov, researchgate.net |
Pest Resistance Evolution and Management Strategies
Mechanisms of Insect Resistance to gamma-Cyhalothrin (B44037)
Insect resistance to this compound, like other pyrethroids, is primarily mediated by a combination of target-site insensitivity and increased metabolic detoxification. nih.govresearchgate.net
Target-Site Resistance: Voltage-Gated Sodium Channel Mutations (kdr/super-kdr)
Pyrethroids exert their insecticidal effect by binding to voltage-gated sodium channels in the insect nervous system, disrupting ion flow and leading to paralysis and death. wikipedia.org Target-site resistance often involves mutations in the gene encoding these sodium channels, specifically the para-type sodium channel gene. researchgate.netnih.govmdpi.comnih.gov These mutations alter the structure of the sodium channel, reducing the binding affinity of the insecticide and thus decreasing its efficacy. nih.govmdpi.com
Two well-characterized types of target-site resistance mutations in pyrethroid-resistant insects are kdr (knockdown resistance) and super-kdr. nih.govmdpi.commdpi.com The kdr mutation, often involving a leucine (B10760876) to phenylalanine substitution at position 1014 (L1014F) in the sodium channel, is widely associated with reduced nerve sensitivity to DDT and pyrethroids. nih.govmdpi.comnih.govmdpi.com The super-kdr phenotype typically involves additional mutations, such as methionine to leucine at position 918 (M918L) or methionine to isoleucine at position 918 (M918I), in combination with kdr, leading to higher levels of resistance. nih.govmdpi.comresearchgate.net These mutations have been identified in various pest species, contributing significantly to pyrethroid resistance. nih.govmdpi.com
Metabolic Resistance: Enhanced Detoxification by Esterases and Cytochrome P450 Monooxygenases
Metabolic resistance involves the increased ability of insects to detoxify or break down the insecticide before it reaches its target site at a toxic concentration. nih.govresearchgate.netfrontiersin.orgekb.eg This is primarily mediated by the overexpression or increased activity of specific enzyme families, notably esterases and cytochrome P450 monooxygenases. nih.govresearchgate.netmdpi.comekb.egnih.gov
Cuticular Resistance and Behavioral Avoidance
In addition to target-site and metabolic mechanisms, reduced insecticide penetration through the cuticle and behavioral avoidance can also contribute to resistance. nih.govresearchgate.netmdpi.comekb.eg
Cuticular resistance involves changes in the insect cuticle, the outer protective layer, which reduce the rate at which the insecticide is absorbed. nih.govresearchgate.netekb.eglstmed.ac.ukscielo.br A thicker or altered cuticle composition can slow down the penetration of lipophilic insecticides like this compound, allowing the insect more time to metabolize the absorbed dose or for the insecticide to degrade in the environment. ekb.egscielo.br
Behavioral avoidance refers to the insect's ability to detect and avoid areas treated with insecticides. nih.govresearchgate.netmdpi.commdpi.comlstmed.ac.uk This can include reduced landing on treated surfaces, increased movement away from treated areas, or altered feeding or oviposition behavior to minimize exposure. mdpi.comnih.govplos.org Research has shown that insect strains with physiological resistance may also exhibit behavioral avoidance, such as resistant females avoiding oviposition on leaves treated with this compound. nih.govplos.org
Field-Evolved Resistance in Key Agricultural Pest Species
Field-evolved resistance to this compound and other pyrethroids is a significant issue in many agricultural pest species globally. wikipedia.orgnih.govplos.org Continuous selection pressure from repeated applications has led to the development of resistant populations, making control increasingly difficult. nih.govplos.org
Species such as Helicoverpa armigera (cotton bollworm) and Spodoptera frugiperda (fall armyworm) have shown moderate to high levels of field-evolved resistance to lambda-cyhalothrin (B1674341). plos.orgnih.gov Studies on H. armigera populations have identified correlations between resistance ratios and the overexpression of specific detoxification genes, indicating the role of metabolic resistance in field failures. nih.gov In S. frugiperda, while some studies found low frequencies of kdr mutations in certain populations, resistant strains from other regions carried mutations associated with pyrethroid resistance. plos.org
Plutella xylostella (diamondback moth) is another pest known for its ability to develop resistance to various insecticides, including pyrethroids. plos.orggrdc.com.au Studies on P. xylostella have demonstrated both physiological resistance, linked to mechanisms like target-site mutations and metabolic detoxification, and behavioral avoidance of this compound-treated surfaces. nih.govplos.org
Resistance to pyrethroids, including lambda-cyhalothrin, has also been reported in mosquito vectors such as Culex quinquefasciatus and Aedes species, highlighting the broader impact of resistance evolution beyond agricultural settings. mdpi.com
Here is a table summarizing some examples of field-evolved resistance to cyhalothrin (B162358) (including lambda- and this compound) in agricultural pests:
| Pest Species | Insecticide (Cyhalothrin Isomer) | Geographic Region | Resistance Mechanism(s) Implicated | Reference |
| Helicoverpa armigera | Lambda-cyhalothrin | China | Metabolic (P450s, GSTs) | nih.gov |
| Spodoptera frugiperda | This compound | Australia | High resistance levels observed | plos.org |
| Plutella xylostella | This compound | - | Physiological & Behavioral | nih.govplos.org |
| Aphis glycines | Lambda-cyhalothrin | China | Metabolic (Esterases, P450s) | nih.gov |
| Culex pipiens | Lambda-cyhalothrin | Morocco | Target-site (kdr) | nih.gov |
Molecular Diagnostics for Resistance Alleles and Phenotypes
Molecular diagnostic tools play a vital role in monitoring insecticide resistance by enabling the detection and quantification of resistance-associated alleles and phenotypes. mdpi.comresearchgate.net These tools can provide rapid and precise information on the genetic basis of resistance within pest populations, which is essential for informing resistance management strategies. mdpi.com
Techniques such as PCR-based assays (e.g., PCR-RFLP, TaqMan allelic discrimination) are commonly used to detect known target-site mutations like kdr and super-kdr in the voltage-gated sodium channel gene. nih.govnih.govresearchgate.net These methods allow for the determination of the frequency of resistance alleles within a population. nih.govnih.gov
For metabolic resistance, molecular diagnostics can involve quantifying the expression levels of detoxification enzyme genes (e.g., cytochrome P450s, esterases) using techniques like quantitative PCR (qPCR). mdpi.comnih.gov Elevated expression levels of specific genes can indicate their involvement in the resistance phenotype. nih.gov
While molecular diagnostics are powerful for detecting known resistance mechanisms, linking genotype to phenotype can be complex, especially for metabolic resistance which can involve multiple genes with cumulative effects. mdpi.comcsic.es Further research is often needed to fully understand the functional significance of detected genetic variations. mdpi.com Despite these complexities, molecular monitoring provides valuable insights into the spatial and temporal dynamics of resistance, aiding in the timely implementation of appropriate control measures. mdpi.comresearchgate.net
Resistance Management Programs and Integrated Pest Management (IPM) Strategies
Effective management of resistance to this compound and other insecticides relies heavily on the implementation of comprehensive resistance management programs and integrated pest management (IPM) strategies. wikipedia.orgnih.govgrdc.com.aucroplife.org.austewardshipfirst.com.aucottoninfo.com.au The goal is to minimize the selection pressure for resistance and preserve the efficacy of available insecticides. grdc.com.aucroplife.org.au
Key principles of resistance management include:
Rotation of Insecticides with Different Modes of Action (MoA): Alternating or sequencing insecticides from different IRAC (Insecticide Resistance Action Committee) MoA groups is a cornerstone of resistance management. wikipedia.orgirac-online.orggrdc.com.aucroplife.org.aucottoninfo.com.au this compound belongs to IRAC MoA Group 3A (Sodium channel modulators). irac-online.orgepa.gov Rotating with products from different groups that have unrelated mechanisms of action helps prevent the repeated selection for resistance to a single mode of action. wikipedia.orgirac-online.orggrdc.com.aucroplife.org.au
Using Mixtures of Insecticides: In some cases, using pre-mixes or tank-mixes of insecticides with different MoAs can help manage resistance, provided both components are effective against the target pest and have unrelated resistance mechanisms. wikipedia.orgepa.gov
Adhering to Recommended Application Rates and Frequencies: Using the correct dosage and avoiding unnecessary or overly frequent applications helps to minimize selection pressure. croplife.org.au
Implementing Integrated Pest Management (IPM) Tactics: IPM involves a combination of strategies, including cultural practices, biological control, monitoring, and the judicious use of chemical control. nih.govgrdc.com.aucroplife.org.austewardshipfirst.com.aucottoninfo.com.au Incorporating IPM tactics reduces reliance on chemical insecticides and can help to delay the evolution of resistance. grdc.com.aucroplife.org.au Examples include monitoring pest populations to determine the need for treatment, using resistant crop varieties where available, conserving natural enemies, and employing non-chemical control methods. grdc.com.austewardshipfirst.com.aucottoninfo.com.au
Monitoring for Resistance: Regular monitoring of pest populations for changes in susceptibility to this compound allows for early detection of resistance development, enabling timely adjustments to control strategies. grdc.com.aucroplife.org.austewardshipfirst.com.au Molecular diagnostics can be valuable tools in these monitoring efforts. mdpi.comresearchgate.net
Considering Local Pest Populations and Resistance Status: Resistance levels can vary geographically and between different pest populations. plos.orgcsic.es Management strategies should be tailored to the specific pest and its known resistance status in a given area, often guided by local expert advice. irac-online.orgcroplife.org.au
By integrating these approaches, the longevity and effectiveness of this compound and other valuable insecticides can be extended, contributing to sustainable pest management in agriculture. grdc.com.aucroplife.org.austewardshipfirst.com.au
Rotation and Mixtures with Different Insecticide Classes
Rotating insecticides with different modes of action is a cornerstone of resistance management. This compound belongs to IRAC Group 3a. To effectively manage resistance, it is recommended to rotate the use of this compound or other Group 3a insecticides with insecticides from different IRAC groups that are effective against the target pests wikipedia.orgherts.ac.ukwppdb.comnih.govnih.gov. This rotation can occur within a single growing season or between growing seasons. wikipedia.orgherts.ac.uknih.gov The principle is to avoid exposing successive generations of the pest to the same mode of action. wppdb.comnih.govnih.gov
Using tank mixtures of insecticides from different IRAC groups is another strategy employed in resistance management. When using mixtures, it is recommended that the components are highly effective individually against the target pest and are applied at their registered rates wikipedia.orgherts.ac.uk. Mixtures of insecticides from the same IRAC mode of action classification are generally not recommended for resistance management purposes wikipedia.orgherts.ac.uk. Consideration should also be given to potential cross-resistance issues between the components of a mixture for the targeted pests wikipedia.orgherts.ac.uk. The resistance management benefits of a mixture are greatest when the components have similar periods of residual insecticidal activity. wikipedia.orgherts.ac.uk
Data on specific rotation or mixture strategies involving this compound often fall within broader recommendations for pyrethroids (Group 3a). For instance, strategies for managing resistance in pests like the redlegged earth mite or soybean aphid recommend rotating pyrethroids with other groups such as organophosphates (Group 1B), neonicotinoids (Group 4A), or sulfoximines (Group 4C), depending on the pest and crop nih.govnih.gov.
An example of a mixture mentioned is Chlorantraniliprole (Group 28) and lambda-Cyhalothrin (Group 3a), which are sold in mixture under certain trade names nih.gov. While this example refers to lambda-Cyhalothrin, the principle of mixing with a compound from a different IRAC group applies to this compound as well, given their close relationship as isomers with the same mode of action.
Data Table Example (Illustrative - specific to a hypothetical pest/crop scenario, based on principles from search results):
| Application Timing | Recommended Insecticide Group(s) | Example Active Ingredients (from different groups) |
| Generation 1 | Group 3a (e.g., this compound) | This compound |
| Generation 2 | Group 4A | Imidacloprid, Acetamiprid |
| Generation 3 | Group 28 | Chlorantraniliprole |
| Generation 4 | Group 1B | Dimethoate |
(Note: This table is illustrative and specific recommendations depend on the pest, crop, and local conditions. Always refer to current local expert advice and product labels.)
Role of Biocontrol Agents and Cultural Practices
Integrated Pest Management (IPM) programs, which combine chemical, biological, and cultural control methods, are considered essential for sustainable pest management and delaying insecticide resistance wikipedia.orgnih.govnormandata.euherts.ac.uknih.govnih.govuni.lu. Chemical control with insecticides like this compound should be integrated with non-chemical approaches. nih.govnih.gov
Biocontrol agents, such as predators, parasitoids, nematodes, and microbial pathogens (e.g., Bacillus thuringiensis, Beauveria bassiana, Paecilomyces fumosoroseus), can play a significant role in reducing pest populations and thereby reducing the reliance on chemical treatments normandata.eunih.govuni.lu. Reducing the frequency or intensity of insecticide applications lowers the selection pressure for resistance. nih.gov
Cultural practices also contribute to IRM by making the environment less favorable for pests or by directly reducing pest numbers. Examples of relevant cultural practices include:
Crop rotation normandata.eunih.govnih.govflybase.org
Sanitation and removal of infested plant residues normandata.eunih.govnih.govnih.gov
Weed management, as weeds can serve as alternate hosts for pests normandata.euflybase.org
Using clean planting material nih.govnih.gov
Strategic timing of planting nih.govnih.gov
Monitoring pest activity and only treating when damage reaches economic thresholds nih.govnih.govflybase.org
Synergistic and Antagonistic Interactions in Pest Management and Environmental Contexts
Combinatorial Effects with Other Insecticides
Combining gamma-cyhalothrin (B44037) with other insecticides is a strategy employed in pest management to broaden the spectrum of control, enhance efficacy, and manage the development of insecticide resistance.
Interactions with Adjuvants and Other Agrochemicals (e.g., Fungicides)
Adjuvants are substances added to pesticide formulations or spray mixtures to enhance their performance. This compound can also interact with other agrochemicals like fungicides when applied in tank mixes.
Influence on Efficacy and Non-Target Organism Toxicity
Adjuvants can influence the efficacy of this compound by altering the physical properties of the spray solution, such as surface tension, viscosity, and droplet size, which affects deposition, spreading, and penetration on the target surface. researchgate.netgrdc.com.aursdjournal.orgcurresweb.com For example, the addition of certain adjuvants can decrease surface tension and increase viscosity, potentially improving coverage and residual effect. rsdjournal.orgcurresweb.com Studies on lambda-cyhalothrin (B1674341), a closely related pyrethroid, have shown that adjuvants can increase its effectiveness. curresweb.com
Interactions with other agrochemicals, such as fungicides, can also influence the toxicity of this compound, potentially affecting non-target organisms. While fungicides are primarily designed to control fungal pathogens, they can have direct or indirect effects on non-target organisms, including predatory mites. researchgate.netacs.org Some studies have investigated the compatibility of chemical insecticides, including this compound, with entomopathogenic fungi, which are biological control agents and thus considered non-target organisms in this context. conicet.gov.arelsevier.es The combination of this compound with certain Beauveria bassiana strains showed synergistic effects against Rachiplusia nu larvae, while this compound had less effect on the vegetative growth and conidia production of some fungal isolates compared to other insecticides. conicet.gov.arelsevier.es However, the co-exposure of various pesticides in natural settings might lead to severe injury to crop pollinators, and pesticide mixtures should be applied carefully to minimize negative effects on honey bees while maintaining effective pest management. nih.gov Binary mixtures of certain insecticides and fungicides have exhibited synergistic toxicity to honey bees. nih.gov
Naturally Derived Synergists and Their Mechanisms
Naturally derived compounds can also act as synergists for pyrethroid insecticides like this compound. Piperonyl butoxide (PBO) is a well-known synergist that inhibits the detoxification enzymes in insects, such as microsomal monooxygenases, thereby enhancing the activity of insecticides. evitachem.comnih.govbioone.orgepa.gov Research has explored alternatives to PBO, investigating the potential of essential oils to act synergistically with this compound, similar to PBO's mechanism. evitachem.comscielo.br For instance, Piper aduncum essential oil showed potential to be used as an alternative to PBO due to its synergistic effects with pyrethroids, including this compound, against pests like fall armyworm larvae. scielo.br This suggests that natural compounds can interfere with insect detoxification pathways, making them more susceptible to the insecticide.
Implications for Resistance Management and Environmental Risk
The interactions of this compound with other compounds have significant implications for insecticide resistance management and environmental risk. Using mixtures of insecticides with different modes of action is a key strategy to delay the development of resistance. epa.govwikipedia.orgirac-online.org By combining this compound with other insecticides or synergists, it may be possible to overcome or slow down the evolution of resistance in pest populations. irac-online.orggoogle.com
However, these interactions can also influence the environmental risk. This compound is known to be highly toxic to aquatic organisms and terrestrial invertebrates, including pollinators like bees. epa.govepa.govregulations.gov While synergistic interactions can allow for reduced application rates, potentially lowering environmental exposure, antagonistic interactions or enhanced toxicity to non-target organisms in mixtures are also a concern. nih.govregulations.govresearchgate.net For example, combining lambda-cyhalothrin with neonicotinoids was found to be very harmful to a predatory lady beetle, negating the selectivity gained through pyrethroid resistance in the beetle. researchgate.net This highlights the need for careful evaluation of the environmental impact of insecticide mixtures and combinations with adjuvants or other agrochemicals. nih.govresearchgate.net Resistance management strategies should include rotating the use of insecticides from different groups and using tank mixtures with effective partners when permitted, while considering potential impacts on non-target organisms. epa.govirac-online.org
Advanced Analytical Methodologies for Environmental Monitoring and Residue Analysis
Enantioselective Separation and Quantification Techniques
Enantioselective techniques are crucial for distinguishing gamma-cyhalothrin (B44037) from other cyhalothrin (B162358) isomers, especially lambda-cyhalothrin (B1674341), in residue analysis. nih.goveurl-pesticides.eueuropa.euchemreg.net Traditional analytical methods often cannot separate these isomers, leading to residue definitions that group them together, such as "lambda-cyhalothrin (includes this compound) (sum of R, S and S, R isomers)" for monitoring purposes. nih.goveuropa.euchemreg.net However, for accurate risk assessment, particularly concerning the more toxic this compound isomer, specific analytical methods capable of discrimination are necessary. eurl-pesticides.euresearchgate.net
Chiral Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Chiral Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a key technique for achieving enantioselective separation and quantification of this compound. eurl-pesticides.euchemreg.neteurl-pesticides.eu This method utilizes chiral stationary phases in the LC column that can differentiate between enantiomers. eurl-pesticides.eu Following chromatographic separation, the compounds are detected and quantified using tandem mass spectrometry, providing high sensitivity and selectivity. eurl-pesticides.eueurl-pesticides.eu
Validated chiral LC-MS/MS methods have been developed and successfully applied for the enantioselective analysis of this compound in various complex matrices, including cucumber, orange juice, wheat flour, sunflower seed oil, and infant formula. chemreg.neteurl-pesticides.eu These methods allow for the separation of the more toxic this compound (SR-isomer) from its RS-isomer. eurl-pesticides.eu Satisfactory recovery rates and repeatabilities have been achieved in these matrices at relevant spiking levels. eurl-pesticides.eu
For instance, a QuEChERS-based procedure coupled with enantioselective LC-MS/MS using a cellulose-based stationary phase covered by an immobilized chiral selector has been presented for the analysis of lambda- and this compound isomers. eurl-pesticides.eu This method demonstrated successful separation and quantification in matrices like cucumber and infant milk formula. eurl-pesticides.eu
Isomeric Differentiation from Lambda-Cyhalothrin Residues
Differentiating this compound from lambda-cyhalothrin residues is essential because lambda-cyhalothrin is a mixture containing the this compound isomer. eurl-pesticides.eu While standard multi-residue methods like QuEChERS cannot separate these isomers, enantioselective techniques, particularly chiral LC-MS/MS, enable their differentiation. eurl-pesticides.eu
Studies have shown that chiral LC-MS/MS methods can achieve baseline separation of this compound from lambda-cyhalothrin in complex matrices. This is critical for accurate residue analysis and risk assessment, especially considering the differing toxicological profiles of the isomers. eurl-pesticides.euresearchgate.net The European Food Safety Authority (EFSA) has highlighted the need for analytical methods capable of discriminating between the more toxic this compound and the less toxic lambda-cyhalothrin isomers for proper risk assessment. eurl-pesticides.euresearchgate.net
Table 1 provides an example of recovery rates obtained for this compound and lambda-cyhalothrin in cucumber using a QuEChERS-based enantioselective LC-MS/MS method. eurl-pesticides.eu
| Compound | Spiking Level (mg/kg) | dSPE Cleanup (with PSA/C18) | Mean Recovery (%) |
| This compound | 0.005 | Yes | 105 |
| This compound | 0.005 | No | 108 |
| Lambda-Cyhalothrin | 0.010 | Yes | 103 |
| Lambda-Cyhalothrin | 0.010 | No | 103 |
| Source: Adapted from EURL-SRM Analytical Method Report eurl-pesticides.eu. |
Sample Preparation Techniques for Complex Environmental and Biological Matrices (e.g., QuEChERS)
Effective sample preparation is a critical step in the analysis of this compound residues in complex environmental and biological matrices. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used approach for the extraction and cleanup of pesticide residues from various matrices, including fruits, vegetables, cereals, and even biological fluids. eurl-pesticides.euhpst.czscience.govcolab.ws
The QuEChERS method typically involves extraction with acetonitrile (B52724), followed by a salting-out step to separate the acetonitrile phase from the aqueous phase. hpst.cz Different buffering salts can be used, such as acetate (B1210297) or citrate (B86180) buffering salts, depending on the specific QuEChERS method variation (e.g., AOAC or EN methods). hpst.cz Following extraction, a cleanup step, often using dispersive solid-phase extraction (dSPE) with sorbents like MgSO4, PSA (primary secondary amine), C18, or GCB (graphitized carbon black), is performed to remove matrix interferences. hpst.cz
Modified QuEChERS methods have been developed and applied for the analysis of pesticide residues, including pyrethroids like lambda-cyhalothrin (which contains the this compound isomer), in biological matrices such as blood and urine. colab.ws These modified methods aim to optimize extraction and cleanup efficiency for the specific analytes and matrices. colab.wsmdpi.com
While QuEChERS is effective for extracting cyhalothrin isomers, it does not inherently provide the enantioselective separation required to distinguish this compound from lambda-cyhalothrin. Therefore, QuEChERS is often coupled with enantioselective techniques like chiral LC-MS/MS for the specific analysis of this compound. eurl-pesticides.eueurl-pesticides.eu
Identification and Quantification of Degradation Products and Metabolites
Understanding the environmental fate and potential impact of this compound requires the identification and quantification of its degradation products and metabolites. This compound can undergo degradation through various processes, including biodegradation by microorganisms. scielo.brresearchgate.net
Studies on the biodegradation of this compound by fungi have identified several metabolites. scielo.brscielo.br Using techniques such as gas chromatography coupled to mass spectrometry (GC-MS) and high-performance liquid chromatography with UV detection (HPLC-UV), metabolites like 2-(3-phenoxyphenyl) acetonitrile, 3-phenoxybenzaldehyde, and 3-phenoxybenzoic acid have been identified. scielo.brscielo.br These metabolites can result from the breakdown of the this compound molecule, often starting with the cleavage of the ester bond by enzymes like carboxylesterases. scielo.br
GC-MS analysis with electron ionization (EI) mode and using mass spectra libraries is a common approach for identifying metabolites based on their retention times and fragmentation patterns. scielo.brscielo.br HPLC-UV can also be used, sometimes in conjunction with authentic standards for confirmation. scielo.brscielo.br
The identification of these degradation products is crucial for assessing the complete environmental profile of this compound and its potential persistence and toxicity in various environmental compartments.
Regulatory Science and Ecological Risk Assessment Frameworks
International and National Regulatory Context for Pesticide Assessment
The regulation of pesticides like gamma-cyhalothrin (B44037) is governed by international and national frameworks designed to ensure their safe use and minimize environmental risks. In the European Union, this compound was approved under Regulation (EC) No 1107/2009, with specific implementing regulations detailing its conditions of use and data requirements. nih.govchemreg.net This approval often necessitates the submission of confirmatory information to address potential concerns identified during the initial assessment. nih.gov Similarly, in the United States, the Environmental Protection Agency (EPA) conducts risk assessments for pesticides, including this compound, under relevant legislation such as the Federal Food, Drug, and Cosmetic Act (FFDCA). federalregister.gov Regulatory decisions are based on evaluating the potential risks posed by the pesticide, considering various exposure scenarios. regulations.govepa.gov
Regulatory bodies like the European Food Safety Authority (EFSA) and the EPA play crucial roles in the peer review and evaluation of pesticide risk assessments. regulations.goveuropa.eueuropa.eu These assessments consider the properties of the active substance and its potential effects on non-target organisms and the environment. The regulatory context also involves establishing maximum residue levels (MRLs) for this compound in food and feed commodities to protect consumers. chemreg.neteuropa.eu
Harmonized Data Requirements and Risk Assessment Guidelines
International cooperation and harmonization of data requirements and risk assessment guidelines are essential for the efficient and consistent evaluation of pesticides across different regions. Organizations like the International Programme on Chemical Safety (IPCS), in the context of the Inter-Organization Programme for the Sound Management of Chemicals (IOMC), contribute to establishing the scientific basis for risk assessment through international peer review processes and promoting chemical safety. who.int The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) also provides a framework for classifying and labeling chemicals based on their hazards. who.int
Regulatory frameworks, such as those in the EU, outline detailed data requirements for pesticide approval, covering areas like environmental fate, ecotoxicology, and residue chemistry. nih.gov Risk assessment guidelines provide standardized methodologies for evaluating the potential risks posed by pesticides to various environmental compartments and non-target organisms. nih.goveuropa.eupublications.gc.ca These guidelines often incorporate tiered approaches, starting with conservative screening assessments and progressing to more refined assessments if potential risks are identified. nih.gov The assessment of this compound has involved considering its relationship with other cyhalothrin (B162358) isomers, particularly lambda-cyhalothrin (B1674341), and utilizing bridging data where appropriate to leverage existing toxicological databases. federalregister.govregulations.govepa.govregulations.gov
Exposure Assessment Methodologies in Terrestrial and Aquatic Ecosystems
Exposure assessment is a critical component of ecological risk assessment, aiming to estimate the concentration or amount of a pesticide that organisms in terrestrial and aquatic ecosystems are likely to encounter. For this compound, given its use in agricultural settings, potential exposure routes include spray drift, runoff, and residues in soil and water. nih.gov
This compound has low aqueous solubility and is not expected to leach readily to groundwater due to its high soil adsorption affinity. herts.ac.ukregulations.gov However, it can be transported via particle-bound transport. herts.ac.uk It is considered non-persistent in soil and aqueous systems, although field dissipation half-lives can vary. herts.ac.ukregulations.gov
Predictive Environmental Concentration Modeling
Predictive environmental concentration (PEC) modeling is used to estimate the expected concentrations of pesticides in various environmental compartments following application. These models take into account factors such as application rates, timing, environmental fate properties (e.g., degradation rates, adsorption to soil and sediment), and hydrological conditions. stone-env.com Models like AGRO-2014 have been evaluated for predicting concentrations of hydrophobic organic chemicals, including pyrethroids like lambda-cyhalothrin (which is related to this compound), in small water bodies. stone-env.com These models incorporate dynamic sediment processes, which are important for chemicals that adsorb strongly to particles. stone-env.com
Field Dissipation and Runoff Studies
Field dissipation studies are conducted to measure the decline in pesticide concentrations in soil and other environmental matrices under realistic field conditions. These studies provide data on the rate of degradation and movement of the pesticide in the environment. regulations.govepa.gov For lambda-cyhalothrin and this compound, terrestrial field dissipation studies have indicated half-lives ranging from approximately 12 to 33 days in soil, with the substance primarily remaining in the upper soil layers. regulations.gov
Runoff studies investigate the transport of pesticides from treated areas, typically agricultural fields or urban surfaces, into surface waters via water flow. nih.gov These studies help to quantify the potential for off-target movement of pesticides and inform exposure assessments for aquatic ecosystems. Factors such as formulation type, surface type, and rainfall intensity can significantly influence pesticide washoff in runoff. nih.gov
Ecological Hazard Characterization and Derivation of Endpoints
Ecological hazard characterization involves identifying the potential adverse effects of a pesticide on non-target organisms and determining the dose-response relationships. This is typically done through laboratory and field studies on representative species from different taxonomic groups (e.g., aquatic invertebrates, fish, birds, mammals, terrestrial invertebrates, plants). publications.gc.caresearchgate.net
This compound is known to be highly toxic to honeybees and many aquatic organisms, and moderately toxic to birds and earthworms. herts.ac.uk It is considered a neurotoxicant, affecting the nervous system by modulating sodium channels. herts.ac.ukregulations.gov
Toxicity endpoints, such as LC50 (lethal concentration for 50% of the test population) or EC50 (effective concentration for 50% of the test population), are derived from these studies and are used in risk assessment. researchgate.netresearchgate.netfisheriesjournal.com For aquatic invertebrates, sensitive species like Chaoborus obscuripes have shown high sensitivity to this compound in laboratory tests. researchgate.netresearchgate.net Species Sensitivity Distributions (SSDs) can be used to estimate the hazardous concentration for a certain percentage of species (e.g., HC5), providing a broader perspective on the potential impact on aquatic communities. researchgate.netresearchgate.net
Table 1: Selected Ecotoxicity Endpoints for this compound (Illustrative based on search results)
| Organism Group | Endpoint (e.g., LC50, EC50) | Value (e.g., ng/L, mg/kg) | Source Type (Lab/Field) | Notes |
| Aquatic Invertebrates | 96 h EC50 | 3.8 ng/L | Laboratory | Chaoborus obscuripes researchgate.netresearchgate.net |
| Aquatic Invertebrates | HC5 (SSD) | 2.12 ng/L | Laboratory Data | Based on 8 species researchgate.netresearchgate.net |
| Fish | 96-hour LC₅₀ | ~0.020 mg/20L | Laboratory | Anabas testudineus (for Lambda-Cyhalothrin, noted as equivalent toxicity) fisheriesjournal.com |
| Aquatic Invertebrates | Community NOEC | 5 ng/L | Microcosm | researchgate.net |
Note: Values are illustrative and based on the provided search snippets. Specific study details and conditions would be required for a comprehensive endpoint list.
Bridging data from studies on lambda-cyhalothrin or cyhalothrin can be used to support the hazard characterization of this compound, considering the toxicological similarities among these isomers. federalregister.govregulations.govepa.govregulations.gov
Risk Characterization and Probabilistic Risk Assessment Approaches
Risk characterization integrates the exposure assessment and ecological hazard characterization to estimate the likelihood and magnitude of potential adverse effects on non-target organisms and ecosystems. This often involves comparing estimated environmental concentrations (PECs) with toxicity endpoints (e.g., comparing PECs to LC50 or NOEC values) to derive risk quotients (RQs). researchgate.net
Risk assessments for this compound have identified potential risks to various aquatic taxa, particularly aquatic invertebrates, and to terrestrial invertebrates. regulations.govregulations.gov Concerns have also been raised regarding the long-term risk to wild mammals. nih.goveuropa.eu
Probabilistic risk assessment approaches can be used to provide a more comprehensive understanding of the range and likelihood of potential risks. These approaches use probability distributions for exposure and hazard parameters to estimate the probability of exceeding a certain level of concern. oup.com Tools like the Pesticide Risk Tool (PRT) incorporate probabilistic risk characterization, offering indices for various environmental compartments and organisms. oup.com
Risk assessments for this compound consider both acute and chronic exposures and their potential impacts. regulations.gov While screening assessments may indicate potential risks, further refinements using more realistic exposure scenarios and higher-tier toxicity data can help to refine the risk characterization. nih.gov The assessment of risks to aquatic organisms often involves considering exposure in the water column and sediment, particularly for benthic invertebrates. regulations.gov Uncertainties in risk assessment, such as those related to mixture toxicity or the sensitivity of different life stages, are also considered. regulations.gov
Table 2: Example Risk Quotient Calculation (Illustrative)
| Scenario | Estimated Environmental Concentration (EEC) | Toxicity Endpoint (e.g., LC50, NOEC) | Risk Quotient (RQ = EEC / Endpoint) | Potential Concern? |
| Aquatic Invertebrates (Acute) | PEC (e.g., from runoff model) | Acute Toxicity Endpoint (e.g., LC50) | RQ > 1? | Yes, if RQ > 1 |
| Aquatic Invertebrates (Chronic) | PEC (e.g., average water conc.) | Chronic Toxicity Endpoint (e.g., NOEC) | RQ > 1? | Yes, if RQ > 1 |
| Terrestrial Invertebrates | Estimated exposure via contact/diet | Toxicity Endpoint | RQ > 1? | Yes, if RQ > 1 |
Note: This table provides a simplified, illustrative example of how risk quotients are calculated. Actual risk assessments involve more complex models and multiple endpoints.
Regulatory decisions regarding the approval and use of this compound are informed by the outcomes of these ecological risk assessments, with mitigation measures implemented as necessary to reduce potential risks to acceptable levels. regulations.gov
Uncertainty Analysis in Environmental Risk Assessment
Probabilistic modeling can be employed in environmental risk assessments to incorporate the variability of exposure and assess the uncertainty of the assessment outcome. who.int This approach uses distributions of values rather than single point estimates, helping to provide risk managers with an estimate that reflects the probability of exposure to a range of pesticide concentrations and the potential magnitude of adverse effects. who.intncsu.edu While deterministic models, which use defined input levels, are standard in regulatory assessments, probabilistic models offer a more realistic assessment by accounting for the range of residue levels and consumption distributions that can occur in reality. www.gov.uk
One specific challenge in assessing the risk of cyhalothrin isomers, including this compound, is that residues of lambda- and this compound are not distinguishable analytically. www.gov.uk this compound is considered the more toxic form compared to lambda-cyhalothrin. www.gov.uk Information on which specific isomer was applied to a crop can help refine risk assessments in such cases. www.gov.uk
The toxicity database for pyrethroids, including this compound, is extensive, with data available for a large number of aquatic species. ncsu.edu Analysis of species sensitivity distributions can be informative, particularly when data are plentiful, enabling a probabilistic approach to address risk questions in terms of the magnitude and likelihood of effect. ncsu.edu
Bioremediation and Detoxification Technologies for Environmental Contamination
Microbial Degradation for Contaminated Soil and Water Remediation
Microbial degradation is a key process in the natural attenuation and engineered remediation of organic pollutants like gamma-cyhalothrin (B44037). Various microorganisms, including bacteria and fungi, possess the enzymatic machinery to transform or mineralize this insecticide in contaminated soil and water matrices.
Isolation and Characterization of Novel Degrading Microorganisms
Research has focused on isolating microorganisms from environments with historical exposure to pesticides, as these sites are likely to harbor adapted strains with enhanced degrading capabilities. Studies have identified fungal strains from diverse environments, such as Brazilian caves, capable of biodegrading this compound. For instance, Aspergillus ustus CBMAI 1894, Talaromyces brunneus CBMAI 1895, and Aspergillus sp. CBMAI 1926 were investigated for their ability to degrade this compound in liquid medium. scielo.brscielo.brscienceopen.comresearchgate.net Among these, A. ustus CBMAI 1894 demonstrated the highest efficiency, achieving approximately 50% biodegradation of 300 mg L⁻¹ this compound after 21 days under specific conditions. scielo.brscielo.brscienceopen.com
Bacterial strains capable of degrading the closely related lambda-cyhalothrin (B1674341) have also been isolated from contaminated agricultural soils. These include species belonging to the genera Bacillus, Klebsiella, Pseudomonas, and Lysinibacillus. hibiscuspublisher.comresearchgate.net Specific isolates like Stenotrophomonas maltophilia, Enterococcus faecalis, and Pseudomonas fluorescens have shown tolerance and degradation potential towards lambda-cyhalothrin. primescholars.com Bacillus velezensis sd is another bacterium isolated for its lambda-cyhalothrin degrading activity. researchgate.net These studies often involve enrichment techniques using the pesticide as the sole carbon source to select for degrading strains. hibiscuspublisher.comprimescholars.com Characterization typically involves morphological, biochemical, and molecular techniques such as 16S rRNA gene sequence analysis for bacteria. nih.govcabidigitallibrary.orgprimescholars.com
Table 1: Examples of Microorganisms Studied for Cyhalothrin (B162358) Biodegradation
| Microorganism Species | Type | Target Compound | Biodegradation Efficiency (Example) | Source Environment | Reference |
| Aspergillus ustus CBMAI 1894 | Fungus | This compound | ~50% (300 mg L⁻¹, 21 days) | Brazilian Cave | scielo.brscielo.brscienceopen.com |
| Talaromyces brunneus CBMAI 1895 | Fungus | This compound | Degrades | Brazilian Cave | scielo.brscielo.brscienceopen.com |
| Aspergillus sp. CBMAI 1926 | Fungus | This compound | Degrades | Brazilian Cave | scielo.brscielo.brscienceopen.com |
| Bacillus species | Bacteria | Lambda-cyhalothrin | Potential degrader | Cultivated Soil | hibiscuspublisher.comresearchgate.net |
| Klebsiella species | Bacteria | Lambda-cyhalothrin | Potential degrader | Cultivated Soil | hibiscuspublisher.comresearchgate.net |
| Pseudomonas species | Bacteria | Lambda-cyhalothrin | Potential degrader | Cultivated Soil | hibiscuspublisher.comresearchgate.net |
| Lysinibacillus species | Bacteria | Lambda-cyhalothrin | Potential degrader | Cultivated Soil | hibiscuspublisher.comresearchgate.net |
| Stenotrophomonas maltophilia | Bacteria | Lambda-cyhalothrin | Effective degrader | Agricultural Soil | primescholars.com |
| Enterococcus faecalis | Bacteria | Lambda-cyhalothrin | Degrades | Agricultural Soil | primescholars.com |
| Pseudomonas fluorescens | Bacteria | Lambda-cyhalothrin | Degrades | Agricultural Soil | cabidigitallibrary.orgprimescholars.com |
| Bacillus velezensis sd | Bacteria | Lambda-cyhalothrin | Degrades | Not specified | researchgate.net |
Gene Identification and Engineering for Enhanced Biodegradation
The microbial degradation of pyrethroids like this compound often involves the action of specific enzymes, primarily esterases (carboxylesterases) and cytochrome P450 monooxygenases. scielo.brresearchgate.netnih.govnih.gov Esterases are known to cleave the ester bond present in pyrethroid molecules, which is often the initial step in their breakdown pathway. scielo.brnih.gov Cytochrome P450s can be involved in subsequent hydroxylation and other modification reactions. nih.govnih.gov
While specific gene identification and engineering efforts solely for this compound are less documented in the provided results compared to lambda-cyhalothrin or other pyrethroids, the principles and enzymes involved are highly relevant. Studies on lambda-cyhalothrin degradation have identified carboxylesterase genes, such as CarCB2 from Bacillus velezensis sd, and explored their expression for enhanced degradation. researchgate.net Bacterial cytochrome P450s have also been implicated in the biodegradation of fluorinated pyrethroids, including lambda-cyhalothrin. nih.gov
Genetic engineering techniques can be employed to enhance the biodegradation capabilities of microorganisms. This can involve overexpressing native degrading enzymes, introducing genes encoding highly efficient enzymes from other organisms, or engineering metabolic pathways for more complete detoxification. frontiersin.org Future studies focusing on the enzymatic apparatus and genetics behind the this compound degrading strains, such as the cave fungi, are suggested to unlock their full biotechnological potential. scielo.brscielo.brscienceopen.comresearchgate.net
Enzymatic Detoxification Approaches
Enzymatic detoxification involves using isolated enzymes or enzyme extracts to break down pollutants. For this compound and other pyrethroids, carboxylesterases are particularly important enzymes due to their ability to hydrolyze the ester bond. scielo.brnih.gov This hydrolysis typically results in less toxic or non-toxic metabolites, such as 3-phenoxybenzoic acid and the corresponding cyclopropane (B1198618) carboxylic acid derivative. scielo.br
Studies on pyrethroid detoxification in insects have highlighted the significant role of carboxylesterases (EST) and cytochrome P450 monooxygenases (PSMO/CYP) in breaking down these compounds. researchgate.netnih.govmalque.pub While these studies focus on insect metabolism, the enzymes involved share similarities with microbial enzymes and underscore their potential for ex situ detoxification applications. Bacterial cytochrome P450s have been shown to be essential for the degradation of lambda-cyhalothrin. nih.gov Esterases are recognized as powerful tools for the biodegradation of pyrethroid insecticides. nih.gov
The application of isolated microbial enzymes or enzyme consortia in contaminated water or soil could offer a targeted approach for this compound detoxification. This could involve adding enzyme preparations directly to the contaminated site or using immobilized enzymes in a flow-through system. Further research is needed to isolate, characterize, and optimize the activity of specific enzymes highly effective against this compound for practical detoxification applications.
Table 2: Key Enzyme Classes Involved in Pyrethroid Degradation
| Enzyme Class | Role in Degradation | Relevance to this compound | Reference |
| Carboxylesterases (EST) | Hydrolysis of the ester bond | Primary detoxification step | scielo.brresearchgate.netnih.gov |
| Cytochrome P450s (PSMO/CYP) | Oxidation, hydroxylation, further metabolism | Involved in subsequent steps | researchgate.netnih.govnih.gov |
| Glutathione S-transferases (GST) | Conjugation (Phase II detoxification) | Less direct role in initial breakdown | researchgate.netnih.govmalque.pub |
Phytoremediation Potential and Mechanisms in Plants
Phytoremediation utilizes plants to remove, contain, or degrade environmental contaminants. For this compound, phytoremediation can involve several mechanisms, including rhizodegradation, phytoextraction, phytotransformation, and phytovolatilization. ijcmas.comuhasselt.bewhiterose.ac.uk
Rhizodegradation, the breakdown of pollutants in the rhizosphere (the soil area around plant roots), is significantly influenced by the microbial community stimulated by root exudates. ijcmas.comuhasselt.be Plants can release organic compounds that enhance the activity and growth of pesticide-degrading microorganisms in the soil. ijcmas.comuhasselt.be
Phytoextraction involves the uptake of the contaminant by plant roots and its translocation and accumulation in plant tissues. Studies on lambda-cyhalothrin have shown that aquatic plants like Ludwigia peploides can sequester the compound, with a significant percentage accumulating in the roots and a portion translocating to the upper biomass. ijcmas.comstir.ac.uk Juncus effusus has also shown uptake potential for lambda-cyhalothrin. ijcmas.comstir.ac.uk The efficiency of phytoextraction can depend on the plant species, the properties of the pesticide, and environmental conditions. ijcmas.comwhiterose.ac.uk
Phytotransformation (or phytodegradation) involves the metabolism of the contaminant within plant tissues by plant enzymes. ijcmas.comuhasselt.be While direct evidence for this compound phytotransformation is limited in the provided results, plants are known to metabolize various organic pollutants. Phytovolatilization, the uptake and transpiration of volatile contaminants by plants, is generally less significant for relatively non-volatile compounds like this compound.
The potential of using specific plant species, particularly aquatic macrophytes, for the phytoremediation of cyhalothrin-contaminated water bodies has been explored. researchgate.netstir.ac.ukwhiterose.ac.uk Factors influencing phytoremediation success include the plant's ability to tolerate and accumulate the contaminant, the presence of symbiotic microorganisms, and the design of the phytoremediation system (e.g., constructed wetlands). researchgate.netuhasselt.bewhiterose.ac.uk
Table 3: Examples of Plants Studied for Cyhalothrin Phytoremediation
| Plant Species | Target Compound | Primary Mechanism(s) Mentioned | Key Finding (Example) | Reference |
| Ludwigia peploides | Lambda-cyhalothrin | Sequestration, Translocation | 98.2% sequestered in roots, 25.4% translocated | ijcmas.comstir.ac.uk |
| Juncus effusus | Lambda-cyhalothrin | Uptake | Showed uptake | ijcmas.comstir.ac.uk |
Q & A
Q. What are the key chemical properties of gamma-cyhalothrin, and how do they influence its environmental persistence?
this compound (C₂₃H₁₉ClF₃NO₃; molecular weight 449.85) is a pyrethroid insecticide characterized by a chiral center, existing as the SR-isomer . Its lipophilicity (log Kow ~4.9) contributes to bioaccumulation potential, while photodegradation half-lives in water range from 1–3 days under UV light. Researchers should quantify degradation kinetics using standardized OECD 316 guidelines to assess soil/water persistence, with GC-MS/MS as the primary analytical tool .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
Synthesis protocols must specify enantiomeric purity (>98% SR-isomer) via chiral chromatography (e.g., Chiralcel OD-H column) to distinguish this compound from lambda-cyhalothrin (RS/SR mixture) . Characterization requires:
Q. What standardized methods are recommended for quantifying this compound residues in plant matrices?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method is widely used for extraction, followed by GC-MS/MS with a LOQ of 0.01 mg/kg. For enantiomeric specificity, chiral LC-MS/MS with a Lux Cellulose-2 column achieves baseline separation of this compound from lambda-cyhalothrin in complex matrices like wheat flour and sunflower oil .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s efficacy across studies (e.g., grub control vs. non-target toxicity)?
Contradictory results (e.g., inefficacy against grubs vs. high toxicity to beneficial insects ) require controlled variables:
- Application method : Compare foliar sprays (target pests) vs. soil drenches (grubs).
- Species sensitivity : Conduct dose-response assays using Abbott’s formula (% control = 100×(X−Y)/X, where X=control survival, Y=treated survival) with 95% confidence intervals .
- Environmental factors : Test under varying pH (5–9) and organic matter content to assess bioavailability shifts .
Q. What advanced analytical techniques address challenges in distinguishing this compound from lambda-cyhalothrin in regulatory compliance studies?
Enantioselective LC-MS/MS with a chiral stationary phase (e.g., Chirobiotic V) is critical. Key parameters:
Q. How can probabilistic risk assessment models improve predictions of this compound’s ecological impact?
Integrate species sensitivity distributions (SSDs) with Monte Carlo simulations to estimate HC₅ (hazardous concentration for 5% species). Input data should include:
Q. What methodologies validate enantiomer-specific toxicity in this compound’s mode of action?
Use voltage-clamp electrophysiology on insect sodium channels (e.g., Drosophila melanogaster para channels) to compare SR-isomer binding affinity vs. RS-isomer. Pair with molecular docking simulations (e.g., AutoDock Vina) to identify stereospecific interactions at the channel’s pyrethroid-binding site .
Data Interpretation and Reporting
Q. How should researchers address discrepancies between field trial data and regulatory maximum residue levels (MRLs)?
When field residues exceed EU MRLs (e.g., 0.01–0.05 mg/kg for cereals ):
- Verify analytical method specificity (e.g., false positives from lambda-cyhalothrin co-detection).
- Reassess pre-harvest intervals (PHIs) using first-order kinetics: PHI = ln(MRL/residue)/degradation rate constant (k) .
- Submit raw chromatograms and matrix recovery data to regulatory bodies to support MRL revisions .
Q. What statistical approaches are optimal for analyzing time-dependent toxicity in this compound bioassays?
Apply time-to-event analysis (e.g., Kaplan-Meier survival curves with log-rank tests) for mortality data. For dose-time-response models, use hierarchical Bayesian frameworks to estimate LT₅₀ (median lethal time) and its uncertainty across concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
